2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid
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Overview
Description
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a propanoic acid moiety. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Scientific Research Applications
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
The synthesis of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-6-fluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as ethyl bromoacetate, under basic conditions to introduce the propanoic acid moiety.
Hydrolysis: The ester group is then hydrolyzed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid include:
2-(3-Chloro-6-fluoropyridin-2-yl)acetic acid: Differing by the length of the carbon chain.
2-(3-Chloro-6-fluoropyridin-2-yl)butanoic acid: Differing by the length of the carbon chain.
3-Chloro-6-fluoropyridine: Lacking the propanoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-chloro-6-fluoropyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4(8(12)13)7-5(9)2-3-6(10)11-7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFDMNHYPMRCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=N1)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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